molecular formula C10H16N2 B1215905 5-Isobutyl-2,3-dimethylpyrazine CAS No. 54410-83-2

5-Isobutyl-2,3-dimethylpyrazine

Cat. No.: B1215905
CAS No.: 54410-83-2
M. Wt: 164.25 g/mol
InChI Key: HPAYBTQBMQPWCN-UHFFFAOYSA-N
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Description

5-Isobutyl-2,3-dimethylpyrazine is an organic compound belonging to the pyrazine family. It is characterized by its distinct aroma, often described as green and leafy. This compound is commonly used as a flavoring agent in the food industry due to its pleasant scent and taste properties .

Mechanism of Action

Target of Action

5-Isobutyl-2,3-dimethylpyrazine is a fragrant molecule that naturally occurs in different vegetables, fruits, roasted nuts, and meat . It has been found to have antimicrobial properties, with its primary targets being meat-associated bacterial contaminants . These include isolates assigned to Carnobacteriaceae , Enterobacteriaceae , Listeriaceae , and Moraxellaceae .

Mode of Action

The compound interacts with these bacterial targets, inhibiting their growth and proliferation . The effect is more pronounced when the contaminants are exposed to higher concentrations of this compound .

Biochemical Pathways

It is known that the compound’s antimicrobial activity results in substantial reductions in bacterial cell counts .

Pharmacokinetics

Its impact on bioavailability is evident in its effectiveness as an antimicrobial agent .

Result of Action

The primary result of the action of this compound is a significant reduction in bacterial contamination. In pilot tests, treatments of pyrazine-susceptible isolates resulted in 4-log reductions in bacterial cell counts .

Action Environment

The efficacy of this compound can be influenced by environmental factors. For instance, in a small-scale application with processed chicken meat, it was demonstrated that the antimicrobial effects of the compound can be improved by additionally lowering the water activity on the meat surface when maltodextrin is used as a carrier substance . This suggests that the compound’s action, efficacy, and stability can be optimized under certain environmental conditions.

Biochemical Analysis

Biochemical Properties

5-Isobutyl-2,3-dimethylpyrazine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction with cytochrome P450 enzymes suggests that this compound may influence the metabolic pathways of other compounds by either inhibiting or inducing these enzymes. Additionally, this compound has been shown to affect membrane fluidity in vascular smooth muscles, indicating its potential role in modulating cellular functions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the expression of cytochrome P450 enzymes, which are involved in the detoxification of xenobiotics and the metabolism of endogenous compounds . This inhibition can lead to altered cellular metabolism and changes in the levels of various metabolites. Furthermore, the compound’s impact on membrane fluidity suggests that it may affect cell signaling pathways by altering the physical properties of cell membranes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules. One of the key interactions is with cytochrome P450 enzymes, where it can act as an inhibitor or inducer . This interaction can lead to changes in the enzyme’s activity, affecting the metabolism of other compounds. Additionally, this compound has been shown to bind to specific receptors on cell membranes, influencing cell signaling pathways and gene expression . These binding interactions can result in the modulation of various cellular processes, including the activation or inhibition of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to high concentrations of this compound can lead to changes in cellular function, including alterations in gene expression and metabolic pathways . These long-term effects are important for understanding the potential risks and benefits of using this compound in various applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low dosages, the compound has been shown to have minimal toxic effects and can be used safely in various applications . At higher dosages, this compound can exhibit toxic effects, including alterations in liver function and changes in metabolic pathways . These dosage-dependent effects highlight the importance of careful dosage regulation when using this compound in animal studies and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of various endogenous and exogenous compounds, including drugs and toxins. The interaction of this compound with cytochrome P450 enzymes can lead to changes in metabolic flux and the levels of specific metabolites . Additionally, the compound can be metabolized through hydroxylation and conjugation with glucuronic acid, facilitating its excretion from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . The compound can be transported across cell membranes through passive diffusion or facilitated transport mechanisms. Once inside the cells, this compound can bind to specific proteins, influencing its localization and accumulation within different cellular compartments . These interactions are crucial for understanding the compound’s bioavailability and its potential effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . The compound can be localized to specific compartments within the cell, such as the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . Additionally, post-translational modifications and targeting signals can direct this compound to specific organelles, influencing its activity and function within the cell . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isobutyl-2,3-dimethylpyrazine typically involves the alkylation of pyrazine derivatives. One common method includes the reaction of 2,3-dimethylpyrazine with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled temperature conditions are crucial to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Isobutyl-2,3-dimethylpyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions can produce halogenated pyrazines .

Scientific Research Applications

5-Isobutyl-2,3-dimethylpyrazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2,3-Dimethylpyrazine
  • 2,6-Dimethylpyrazine
  • 2-Isobutyl-3-methoxypyrazine

Comparison: 5-Isobutyl-2,3-dimethylpyrazine is unique due to its specific isobutyl substitution, which imparts distinct aromatic properties compared to other pyrazine derivatives. This uniqueness makes it particularly valuable in flavor and fragrance applications .

Properties

IUPAC Name

2,3-dimethyl-5-(2-methylpropyl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-7(2)5-10-6-11-8(3)9(4)12-10/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPAYBTQBMQPWCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N=C1C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40335949
Record name 5-Isobutyl-2,3-dimethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40335949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54410-83-2
Record name 5-Isobutyl-2,3-dimethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40335949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 54410-83-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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